A Comprehensive Technical Guide to the Physicochemical Properties of 2,5-Difluoro-L-phenylalanine
A Comprehensive Technical Guide to the Physicochemical Properties of 2,5-Difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-L-phenylalanine is a synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science. As a derivative of the essential amino acid L-phenylalanine, its unique structure, featuring two fluorine atoms on the phenyl ring, imparts distinct physicochemical properties. These modifications can lead to enhanced metabolic stability, altered binding affinities to biological targets, and novel applications in peptide and protein engineering.[1] This technical guide provides a detailed overview of the core physicochemical properties of 2,5-Difluoro-L-phenylalanine, methodologies for their determination, and insights into its biological significance.
The introduction of fluorine, the most electronegative element, into the phenylalanine scaffold can modulate the acidity, basicity, hydrophobicity, and conformational geometry of the molecule.[1] Such alterations are pivotal in the rational design of peptidomimetics and small molecule therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1] The incorporation of fluorinated amino acids like 2,5-Difluoro-L-phenylalanine into peptides and proteins offers a powerful tool for probing structure-function relationships and developing novel therapeutic agents.[1][2]
Core Physicochemical Properties
Table 1: General and Physical Properties
| Property | 2,5-Difluoro-L-phenylalanine | L-Phenylalanine | Source |
| Molecular Formula | C₉H₉F₂NO₂ | C₉H₁₁NO₂ | [3][4] |
| Molecular Weight | 201.17 g/mol | 165.19 g/mol | [3][4] |
| Appearance | White to off-white powder (inferred) | White crystalline powder | [5] |
| Melting Point | Not available | 270-275 °C (decomposes) | |
| Density | 1.4 ± 0.1 g/cm³ (for DL-isomer) | 1.34 g/cm³ | [6] |
Table 2: Acid-Base and Partitioning Properties
| Property | 2,5-Difluoro-L-phenylalanine (Estimated) | L-Phenylalanine (Experimental) | Source |
| pKa (Carboxylic Acid) | ~1.7 - 2.0 | 1.83 | |
| pKa (Ammonium) | ~8.9 - 9.2 | 9.13 | |
| Isoelectric Point (pI) | ~5.3 - 5.6 | 5.48 | |
| logP (Octanol/Water) | Not available | -1.38 |
Note: pKa and pI values for 2,5-Difluoro-L-phenylalanine are estimated based on the values for L-phenylalanine. The electron-withdrawing nature of the fluorine atoms is expected to slightly decrease the pKa of the carboxylic acid and the ammonium group.
Experimental Protocols
The determination of the physicochemical properties of 2,5-Difluoro-L-phenylalanine relies on established analytical techniques. The following sections provide detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
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A small, dry sample of 2,5-Difluoro-L-phenylalanine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For amino acids, decomposition is often observed at the melting point.
Determination of Aqueous Solubility
Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.
Methodology (Shake-Flask Method):
-
An excess amount of 2,5-Difluoro-L-phenylalanine is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of the dissolved 2,5-Difluoro-L-phenylalanine in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility of L-phenylalanine in water at 25°C is approximately 29.6 g/L.[7][8]
Determination of pKa Values
The acid dissociation constants (pKa) are determined to understand the ionization state of the molecule at different pH values.
Methodology (Potentiometric Titration):
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A known amount of 2,5-Difluoro-L-phenylalanine is dissolved in a known volume of deionized water.
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa values corresponding to the carboxyl and ammonium groups are determined from the midpoints of the buffering regions on the titration curve.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
A solution of 2,5-Difluoro-L-phenylalanine is prepared in a biphasic system of n-octanol and water.
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The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases and then centrifuged to separate the layers.
-
The concentration of 2,5-Difluoro-L-phenylalanine in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Significance and Applications
The incorporation of 2,5-Difluoro-L-phenylalanine into peptides and proteins is a key strategy in drug design and biomedical research. The unique properties conferred by the fluorine atoms can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the in vivo half-life of peptide-based therapeutics.[1]
-
Modulation of Bioactivity: The altered electronic properties of the fluorinated phenyl ring can influence ligand-receptor interactions, potentially leading to increased binding affinity and potency.[1]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of peptides, which can be exploited to stabilize desired secondary structures.[1]
-
Probes for Mechanistic Studies: The unique NMR signature of ¹⁹F makes 2,5-Difluoro-L-phenylalanine a valuable tool for studying protein structure, dynamics, and interactions.[1]
Visualizations
Workflow for Physicochemical and Biological Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of 2,5-Difluoro-L-phenylalanine.
Caption: A logical workflow for the characterization and application of 2,5-Difluoro-L-phenylalanine.
Conclusion
2,5-Difluoro-L-phenylalanine represents a valuable building block for the development of novel peptides and proteins with enhanced therapeutic potential. Its unique physicochemical properties, stemming from the strategic incorporation of fluorine atoms, offer researchers and drug developers a powerful tool to modulate biological activity and improve metabolic stability. A thorough understanding and experimental determination of its core physicochemical parameters are essential for its effective application in the rational design of next-generation therapeutics. This guide provides a foundational overview to aid in these endeavors.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Difluoro-L-phenylalanine, CasNo.31105-92-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. 2,5-DIFLUORO-DL-PHENYLALANINE | CAS: 32133-38-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,5-Difluorophenylalanine | CAS#:31105-92-7 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
